molecular formula C8H14ClN B13530650 2-Cyclobutylbut-3-yn-2-aminehydrochloride

2-Cyclobutylbut-3-yn-2-aminehydrochloride

Cat. No.: B13530650
M. Wt: 159.65 g/mol
InChI Key: FRUWSZHZAMMVNF-UHFFFAOYSA-N
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Description

2-Cyclobutylbut-3-yn-2-aminehydrochloride is a chemical compound characterized by the presence of a cyclobutyl group attached to a but-3-yn-2-amine structure, with a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutylbut-3-yn-2-aminehydrochloride typically involves the following steps:

    Formation of the Cyclobutyl Group: The cyclobutyl group can be synthesized through cyclization reactions involving suitable precursors.

    Attachment of the But-3-yn-2-amine: The but-3-yn-2-amine moiety is introduced through nucleophilic substitution or addition reactions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutylbut-3-yn-2-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or the alkyne moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of saturated amines or alkanes.

    Substitution: Formation of substituted amines or alkynes.

Scientific Research Applications

2-Cyclobutylbut-3-yn-2-aminehydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-Cyclobutylbut-3-yn-2-aminehydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclobutylbut-3-yn-2-amine: The free amine form without the hydrochloride salt.

    Cyclobutylamines: Compounds with a cyclobutyl group attached to an amine.

    Butynylamines: Compounds with a butynyl group attached to an amine.

Uniqueness

2-Cyclobutylbut-3-yn-2-aminehydrochloride is unique due to the combination of the cyclobutyl and but-3-yn-2-amine moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H14ClN

Molecular Weight

159.65 g/mol

IUPAC Name

2-cyclobutylbut-3-yn-2-amine;hydrochloride

InChI

InChI=1S/C8H13N.ClH/c1-3-8(2,9)7-5-4-6-7;/h1,7H,4-6,9H2,2H3;1H

InChI Key

FRUWSZHZAMMVNF-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)(C1CCC1)N.Cl

Origin of Product

United States

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